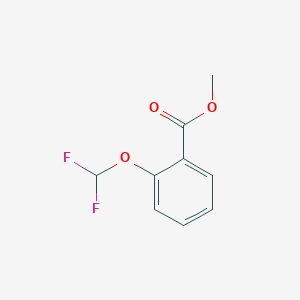

Methyl 2-(difluoromethoxy)benzoate

Descripción general

Descripción

Methyl 2-(difluoromethoxy)benzoate is an organic compound with the molecular formula C9H8F2O3 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the hydrogen atoms in the methoxy group are replaced by fluorine atoms

Mecanismo De Acción

Target of Action

Methyl 2-(difluoromethoxy)benzoate is a chemical compound that is part of the ester family

Mode of Action

Esters like methyl benzoate are known to undergo reactions such as hydrolysis, oxidation, and reduction . These reactions can lead to changes in the structure of the target molecules, potentially altering their function.

Biochemical Pathways

For instance, the metabolism of aromatic compounds often involves the benzoyl-CoA pathway . In this pathway, aromatic compounds are transformed into benzoyl-CoA, which then undergoes a series of reductions and hydrolytic ring opening .

Pharmacokinetics

They are typically metabolized in the liver by esterases, leading to the production of alcohol and carboxylic acid .

Result of Action

For instance, the hydrolysis of esters can result in the production of alcohols and carboxylic acids, which can further participate in various biochemical reactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of ester hydrolysis. Additionally, temperature and the presence of catalysts can also influence the rate of reactions involving esters .

Análisis Bioquímico

Biochemical Properties

It is known that similar compounds, such as benzoates, can interact with various enzymes and proteins in biochemical reactions . For instance, benzoates can be metabolized by the human gut microbiome, indicating a potential role for Methyl 2-(difluoromethoxy)benzoate in similar biochemical pathways .

Cellular Effects

Similar compounds have been shown to have effects on various types of cells and cellular processes . For example, methyl benzoate, a related compound, has been shown to have lethal and sublethal effects on certain insects .

Molecular Mechanism

Similar compounds have been shown to undergo difluoromethylation processes based on X–CF2H bond formation . This suggests that this compound may also undergo similar reactions.

Metabolic Pathways

Similar compounds, such as benzoates, are known to be involved in various metabolic pathways . For example, benzoates can be metabolized by the human gut microbiome, suggesting a potential role for this compound in similar metabolic pathways .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(difluoromethoxy)benzoate typically involves the reaction of 2-hydroxybenzoic acid with difluoromethyl ether in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then methylated to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at temperatures ranging from 0°C to room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous-flow methodologies. This approach allows for better control over reaction conditions, improved safety, and higher yields. The continuous-flow process involves the use of specialized equipment to ensure efficient mixing and heat transfer, which are critical for the successful synthesis of this compound .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 2-(difluoromethoxy)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .

Aplicaciones Científicas De Investigación

Methyl 2-(difluoromethoxy)benzoate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds

Comparación Con Compuestos Similares

Methyl 2-(difluoromethoxy)benzoate can be compared with other similar compounds, such as:

Methyl 2-methoxybenzoate: This compound lacks the fluorine atoms, which can significantly alter its chemical and biological properties.

Methyl 2-(trifluoromethoxy)benzoate: The presence of an additional fluorine atom can further enhance the compound’s stability and reactivity.

Methyl 2-(chloromethoxy)benzoate: The substitution of fluorine with chlorine can lead to different reactivity patterns and biological activities

Actividad Biológica

Methyl 2-(difluoromethoxy)benzoate is a synthetic compound that has gained attention in recent years due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a difluoromethoxy group attached to a benzoate moiety. This unique structure enhances its interaction with biological targets, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluoromethoxy group contributes to increased binding affinity, which can modulate various biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as a modulator for receptors linked to various physiological processes.

Biological Activity Overview

Research has highlighted several biological activities associated with this compound, including:

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various pathogens.

- Antiproliferative Effects : In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, suggesting potential use in cancer therapy.

- Enzyme Interaction Studies : Investigations into its interactions with enzymes such as cathepsins have revealed significant binding affinities, indicating its role in proteolytic processes.

Comparative Studies

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key comparisons:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Difluoromethoxy group | Antimicrobial, antiproliferative |

| Methyl 2-amino-4-(difluoromethoxy)benzoate | Amino group in addition | Enzyme interactions |

| Methyl 4-chloro-2-(difluoromethoxy)benzoate | Chlorine substitution | Potential herbicidal activity |

Case Studies and Research Findings

- Antiproliferative Activity : A study evaluated this compound's effects on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 μg/mL, suggesting its potential as an anticancer agent .

- Enzyme Interaction : In silico studies demonstrated that this compound binds effectively to cathepsins B and L, enhancing their activity significantly compared to controls . This suggests its role in modulating proteolytic pathways.

- Antimicrobial Properties : Research conducted on various microbial strains showed that the compound exhibits notable antimicrobial activity, particularly against Gram-positive bacteria . This positions it as a candidate for further development in antimicrobial therapies.

Propiedades

IUPAC Name |

methyl 2-(difluoromethoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-13-8(12)6-4-2-3-5-7(6)14-9(10)11/h2-5,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXBJSURCXMIKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.